Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-
Beschreibung
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is a chemical compound with the molecular formula C32H35P and a molecular weight of 450.59. It is known for its unique structure, which includes a phosphine group attached to a phenanthrene and phenyl ring system, with dicyclohexyl groups providing steric bulk .
Eigenschaften
IUPAC Name |
dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h7-13,18-23,25-26H,1-6,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHJMCHKRAOXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622935 | |
| Record name | Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405919-41-7 | |
| Record name | Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Route Overview
The most documented synthesis involves the following key stages:
Formation of Grignard Reagent:
9-Bromophenanthrene is reacted with magnesium turnings in tetrahydrofuran (THF) at approximately 60°C to generate the corresponding Grignard reagent (phenanthrenylmagnesium bromide). This organomagnesium intermediate is crucial for subsequent carbon-carbon bond formation.Coupling with Bromochlorobenzene:
The Grignard reagent is then reacted with 2-bromo-1-chlorobenzene in THF at 60°C for around 2.3 hours. This step forms the 2-(9-phenanthrenyl)phenyl intermediate via nucleophilic aromatic substitution or cross-coupling.Phosphine Introduction:
Chlorodicyclohexylphosphine is introduced to the reaction mixture along with copper(I) chloride catalyst in THF at 20°C. The reaction proceeds for about 48 hours, allowing the phosphine group to substitute at the aromatic site, yielding the target phosphine compound with dicyclohexyl substituents attached to the phosphorus atom.
This sequence is summarized in Table 1 below.
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1. Grignard Formation | 9-Bromophenanthrene + Mg in THF | 60°C, stirring | Phenanthrenylmagnesium bromide |
| 2. Coupling Reaction | Grignard reagent + 2-bromo-1-chlorobenzene | 60°C, ~2.3 h | 2-(9-phenanthrenyl)phenyl intermediate |
| 3. Phosphine Introduction | Intermediate + Chlorodicyclohexylphosphine + CuCl | 20°C, 48 h | Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- |
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Temperature (Grignard) | 60°C | Ensures efficient formation of reagent |
| Temperature (Coupling) | 60°C | Promotes C–C bond formation |
| Temperature (Phosphine Introduction) | 20°C | Mild conditions to preserve phosphine integrity |
| Reaction Time (Coupling) | ~2.3 hours | Sufficient for complete conversion |
| Reaction Time (Phosphine Introduction) | 48 hours | Allows full substitution reaction |
| Solvent | Tetrahydrofuran (THF) | Stabilizes intermediates |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of phosphine |
Chemical Reaction Analysis
- The synthesis involves nucleophilic aromatic substitution and cross-coupling reactions to form carbon-phosphorus bonds.
- The phosphine group can be sensitive to oxidation; thus, reactions are conducted under inert atmosphere and mild temperatures.
- The steric bulk of dicyclohexyl groups provides stability and unique electronic properties to the phosphine ligand.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 9-Bromophenanthrene, 2-bromo-1-chlorobenzene, chlorodicyclohexylphosphine |
| Key Reagents | Magnesium, CuCl, Pd catalyst (optional) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Types | Grignard formation, nucleophilic aromatic substitution, phosphine substitution |
| Reaction Temperatures | 20–60°C |
| Reaction Times | 2.3 h (coupling), 48 h (phosphine introduction) |
| Atmosphere | Inert (N₂ or Ar) |
| Purification | Standard organic work-up and purification (e.g., crystallization, distillation) |
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The phenyl and phenanthrene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the electrophile used, substituted derivatives of the phenyl and phenanthrene rings are formed.
Wissenschaftliche Forschungsanwendungen
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- involves its role as a ligand in coordination complexes. It can coordinate to metal centers through the phosphorus atom, influencing the reactivity and selectivity of the metal in catalytic processes. The steric bulk provided by the dicyclohexyl groups and the electronic properties of the phenanthrene and phenyl rings play a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Dicyclohexylphosphine: A simpler phosphine with two cyclohexyl groups.
Phenanthrene-based Phosphines: Other phosphines with phenanthrene moieties.
Uniqueness
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is unique due to its combination of steric bulk from the dicyclohexyl groups and the electronic properties of the phenanthrene and phenyl rings. This unique structure allows it to form stable complexes with metals and exhibit distinct reactivity patterns compared to other phosphines .
Biologische Aktivität
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- (C32H35P), is an organophosphorus compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is characterized by a phosphorus atom bonded to two cyclohexyl groups and a phenyl group, positioned at the 2 and 9 locations of the phenanthrene moiety. Its molecular weight is approximately 450.59 g/mol, which contributes to its unique reactivity and interaction capabilities in biological systems .
The biological activity of phosphine compounds often involves their interaction with metal ions, which are critical in various enzymatic reactions. The coordination of these compounds with metal centers can modulate biochemical pathways essential for cellular functions. For instance, phosphine ligands can stabilize metal catalysts used in organic reactions, enhancing their efficiency .
Antimicrobial Properties
Research indicates that derivatives of phosphine compounds exhibit antimicrobial activity. The specific mechanisms are still under investigation, but it is believed that their ability to interact with metal ions may play a role in disrupting microbial cell function .
Anticancer Potential
Recent studies have explored the anticancer properties of phosphine derivatives. For example, phosphine oxide derivatives have been evaluated as inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. Some compounds demonstrated significant inhibition of TOP1 activity and cytotoxicity against various cancer cell lines while showing minimal toxicity to non-cancerous cells . This selectivity suggests potential for therapeutic applications in cancer treatment.
Case Study: TOP1 Inhibition
A study on phosphine oxide derivatives highlighted their effectiveness as TOP1 inhibitors. The synthesized compounds were tested against different cancer cell lines, revealing higher inhibition values compared to established chemotherapeutics like camptothecin (CPT). Notably, the cytotoxicity was not observed in non-cancerous MRC-5 cells, indicating a promising therapeutic window .
Table: Summary of Biological Activities
Pharmacokinetics and Toxicology
The pharmacokinetic profile of phosphine compounds is crucial for understanding their biological effects. Phosphine exposure has been linked to various toxicological effects due to its ability to disrupt mitochondrial metabolism and induce oxidative stress. Studies suggest that phosphine can inhibit electron transport in mitochondria, leading to cellular dysfunction .
Toxicological Profile
Phosphine has demonstrated toxicity through several mechanisms:
- Neurotoxicity : Inhibition of acetylcholinesterase leads to increased acetylcholine levels, resulting in neurological symptoms such as agitation and convulsions .
- Oxidative Stress : Phosphine exposure generates reactive oxygen species (ROS), causing damage to cellular components like DNA and proteins .
Q & A
Q. What are the key synthetic methodologies for preparing Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-?
The synthesis typically involves coupling dicyclohexylphosphine with a brominated phenanthrenylphenyl precursor under palladium catalysis (e.g., Pd(OAc)₂ with SPhos ligand). Reaction conditions (e.g., toluene at 110°C under inert atmosphere) and stoichiometric ratios (1:1.2 ligand-to-palladium) are critical for yield optimization. Purification requires column chromatography under nitrogen to prevent oxidation .
Q. How can the purity and structural integrity of this phosphine ligand be validated?
Use ¹H/³¹P NMR to confirm absence of oxidized byproducts (e.g., phosphine oxides at δ ~25 ppm in ³¹P NMR). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition. For crystalline samples, single-crystal X-ray diffraction with SHELXL refinement resolves steric and bonding parameters .
Q. What storage conditions are recommended to maintain ligand stability?
Store at 2–8°C under argon or nitrogen in flame-sealed ampoules. Avoid exposure to moisture and oxygen, as the phosphine is air-sensitive. Regular NMR checks every 3–6 months can monitor degradation .
Advanced Research Questions
Q. How do steric and electronic properties of this ligand influence catalytic activity in cross-coupling reactions?
The dicyclohexyl groups impose steric bulk, favoring mono-coordination to metals and enhancing selectivity in Suzuki-Miyaura couplings. Electron-donating phenanthrenyl groups increase electron density at the metal center, accelerating oxidative addition steps. Compare turnover numbers (TON) with ligands of varying substituents (e.g., methoxy vs. methyl groups) under standardized conditions .
Q. What strategies mitigate ligand decomposition during high-temperature catalysis?
Pre-treatment of reaction solvents (e.g., degassing with freeze-pump-thaw cycles) reduces oxidative pathways. Use chelating additives like 1,2-bis(diphenylphosphino)ethane (dppe) to stabilize metal-ligand complexes. Monitor reaction progress via in situ ³¹P NMR to detect phosphine oxide formation .
Q. How can crystallography resolve structural ambiguities in metal-ligand complexes?
Collect high-resolution diffraction data at 100 K to minimize thermal motion. Use SIR97 for phase determination and SHELXL for refinement, applying restraints for disordered cyclohexyl groups. Compare bond lengths (e.g., P–M vs. P–C) with DFT-optimized structures to validate coordination geometry .
Q. What analytical approaches reconcile conflicting reports on catalytic efficiency?
Systematically vary parameters:
- Metal source (e.g., Pd₂(dba)₃ vs. PdCl₂).
- Solvent polarity (toluene vs. DMF).
- Substrate scope (electron-rich vs. -poor aryl halides). Use kinetic profiling (e.g., Eyring plots) to isolate electronic vs. steric contributions. Cross-reference with X-ray absorption spectroscopy (XAS) to confirm active metal species .
Methodological Considerations
Q. How to optimize ligand-to-metal ratios for maximum turnover frequency (TOF)?
Conduct a ligand screen with ratios from 1:1 to 3:1 (ligand:metal). Monitor TOF via gas chromatography (GC) or UV-vis kinetics. For Pd-catalyzed reactions, a 1.5:1 ratio often balances activity and stability. Excess ligand can inhibit catalysis by sativating metal coordination sites .
Q. What techniques characterize ligand electronic properties quantitatively?
- Cyclic voltammetry : Measure oxidation potentials to estimate donor strength.
- Infrared spectroscopy : Analyze CO stretching frequencies in metal-carbonyl complexes (e.g., ν(CO) ~1950 cm⁻¹ for strong σ-donors).
- Computational methods : Calculate natural bond orbital (NBO) charges at phosphorus using DFT (e.g., B3LYP/6-31G*) .
Q. How to design experiments probing ligand effects on enantioselectivity?
Synthesize chiral derivatives by introducing substituents (e.g., methyl or methoxy groups) on the phenanthrenyl moiety. Test in asymmetric hydrogenation with [Ru(benzene)Cl₂]₂. Analyze enantiomeric excess (ee) via chiral HPLC and correlate with steric parameters (e.g., Cone Angle calculations) .
Data Contradiction Analysis
Q. How to address discrepancies in reported catalytic yields for Heck reactions?
Q. Why do crystallographic studies show variable P–M bond lengths?
Bond length variability (e.g., 2.2–2.4 Å for Pd–P) arises from crystal packing effects and metal oxidation states. Compare multiple datasets and apply Hirshfeld surface analysis to distinguish intrinsic bonding from lattice distortions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
